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molecular formula C15H11F3O2 B8426433 2-Methoxy-5-(2-trifluoromethylphenyl)benzaldehyde

2-Methoxy-5-(2-trifluoromethylphenyl)benzaldehyde

Cat. No. B8426433
M. Wt: 280.24 g/mol
InChI Key: XGCPCAQZRAPRLN-UHFFFAOYSA-N
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Patent
US07067535B2

Procedure details

In 70 ml of toluene were suspended 320 mg of 2-methoxy-5-bromobenzaldehyde, 570 mg of 2-trifluoromethylphenylboric acid, 45 mg of palladium acetate and 136 mg of tri-o-tollylphosphine under nitrogen atmosphere, and then, 3.3 ml of 2M aqueous sodium carbonate solution was added to the suspension, and a small amount of ethanol was further added thereto. The obtained solution was heated up to 70° C., and stirred for 16 hours. The reaction mixture was cooled to room temperature, and the formed black precipitates were removed by filtration. The filtrate was washed with an aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The concentrated residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=10/1) and crystallized from diisopropyl ether and n-hexane to give 298 mg of 2-methoxy-5-(2-trifluoromethylphenyl)benzaldehyde.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
2-trifluoromethylphenylboric acid
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
45 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8](Br)=[CH:7][C:4]=1[CH:5]=[O:6].[F:12][C:13]([F:25])([F:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1OB(O)O.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([F:25])([F:24])[F:12])=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)Br
Step Two
Name
2-trifluoromethylphenylboric acid
Quantity
570 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)OB(O)O)(F)F
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
45 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the formed black precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with an aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=10/1)
CUSTOM
Type
CUSTOM
Details
crystallized from diisopropyl ether and n-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 298 mg
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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